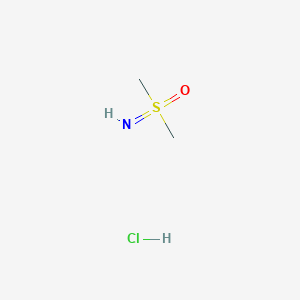

(S-methylsulfonimidoyl)methane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S-methylsulfonimidoyl)methane hydrochloride, also known as MSM, is an organic compound that is widely used in scientific research due to its unique properties. MSM is a naturally occurring compound found in various foods, including fruits, vegetables, and grains. It has been shown to have numerous health benefits, including anti-inflammatory, antioxidant, and analgesic properties. In

Scientific Research Applications

Microbial Metabolism of Sulfonates

Methanesulfonic acid and its derivatives play a crucial role in the biogeochemical cycling of sulfur. They are metabolized by diverse aerobic bacteria as a source of sulfur and carbon, indicating their importance in microbial ecology and environmental sulfur cycling (Kelly & Murrell, 1999).

Chemical Synthesis and Oxidation Studies

Studies have shown that sulfonate compounds can undergo various chemical reactions, offering pathways for synthesizing complex molecules. For instance, the oxidation of methyl (methylthio)methyl sulfoxide has been explored, leading to the efficient preparation of sulfone derivatives, highlighting the versatility of sulfonates in synthetic chemistry (Ogura, Suzuki, & Tsuchihashi, 1980).

Environmental and Biological Applications

Methanesulfonic acid derivatives have been evaluated for their antibacterial activities, demonstrating their potential in developing new antibacterial agents. The study on sulfonamide compounds and their metal complexes against various bacteria suggests the importance of sulfonates in medicinal chemistry (Özdemir et al., 2009).

Analytical and Environmental Chemistry

The determination of genotoxic impurities in methanesulfonic acid showcases the role of sulfonates in ensuring the safety and quality of pharmaceuticals. This analytical application underscores the critical nature of sulfonates in health sciences and regulatory compliance (Zhou et al., 2017).

Methanesulfonic Acid in Green Chemistry

Methanesulfonic acid is highlighted for its environmental benefits, especially in electrochemical processes involving metals like tin and lead. Its low toxicity and excellent solubility make it an ideal electrolyte, contributing to the advancement of green chemistry and sustainable industrial practices (Gernon, Wu, Buszta, & Janney, 1999).

properties

IUPAC Name |

imino-dimethyl-oxo-λ6-sulfane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NOS.ClH/c1-5(2,3)4;/h3H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEHIBVGEVVZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2757915.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2757916.png)

![4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2757917.png)

![(4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine]](/img/structure/B2757921.png)

![2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2757922.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2757923.png)

![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide](/img/structure/B2757932.png)